Unveiling the Bioactive Potential of 1-(5-Ketohexyl)-3-methylxanthine: A Technical Guide for Researchers
Unveiling the Bioactive Potential of 1-(5-Ketohexyl)-3-methylxanthine: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 1-(5-Ketohexyl)-3-methylxanthine, a significant metabolite of the hemorheological agent pentoxifylline. As researchers and drug development professionals, understanding the nuanced biological activities of this methylxanthine derivative is paramount for harnessing its therapeutic potential. This document moves beyond a simple recitation of facts to offer a synthesized perspective on its mechanism of action, experimental validation, and future research trajectories.
Introduction: The Significance of a Metabolite
1-(5-Ketohexyl)-3-methylxanthine, also known as 1-(5-oxohexyl)-3-methylxanthine, is a purine alkaloid and a prominent metabolite of pentoxifylline[1]. While pentoxifylline itself has a range of therapeutic applications, including the treatment of peripheral vascular disease, its metabolites are known to contribute significantly to its overall pharmacological profile[1][2][3][4]. This guide focuses specifically on the keto-metabolite, elucidating its distinct biological activities that differentiate it from the parent compound and other metabolic byproducts. The exploration of such metabolites is crucial as they can possess unique therapeutic properties, potentially with improved efficacy or a more favorable side-effect profile.
Methylxanthines as a class are recognized for their diverse pharmacological effects, which are primarily mediated through four key mechanisms: antagonism of adenosine receptors, inhibition of phosphodiesterases (PDEs), modulation of GABA receptor action, and regulation of intracellular calcium levels[5][6][7]. The specific biological activity of any given methylxanthine is determined by its unique chemical structure and the resulting affinity for these molecular targets[5].
Core Biological Activities and Mechanisms of Action
The biological activities of 1-(5-Ketohexyl)-3-methylxanthine and related metabolites of pentoxifylline are multifaceted. Key activities include modulation of inflammatory responses and cellular proliferation.
Anti-inflammatory Properties
A significant aspect of methylxanthine bioactivity lies in their anti-inflammatory effects[5][8]. While pentoxifylline and its primary reductive metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (M1), are known to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, 1-(5-Ketohexyl)-3-methylxanthine and its related carboxy metabolites exhibit a more nuanced role[2][3].
Specifically, studies have shown that the carboxy metabolites of pentoxifylline, which are structurally related to the keto-metabolite, are poor inhibitors of lipopolysaccharide (LPS)-stimulated TNF-α release from macrophages[2][3]. This suggests a divergence in the anti-inflammatory pathways engaged by different pentoxifylline metabolites.
Cytoprotective Effects
Interestingly, while showing poor inhibition of TNF-α production, the carboxy metabolites of pentoxifylline have demonstrated a greater efficacy than the parent drug in protecting fibrosarcoma cells from TNF-α-induced cytotoxicity[2][3]. This cytoprotective effect, in the absence of significant TNF-α suppression, points towards a distinct mechanism of action that could be of therapeutic interest in conditions characterized by excessive TNF-α-mediated cell death.
Phosphodiesterase (PDE) Inhibition
A hallmark of methylxanthine action is the inhibition of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[6][9]. By inhibiting PDEs, methylxanthines increase intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation[6][10]. The bronchodilatory effects of many methylxanthines are attributed to this mechanism[11][12]. While direct studies on 1-(5-Ketohexyl)-3-methylxanthine's PDE inhibitory profile are not extensively detailed in the provided results, it is a plausible mechanism contributing to its overall bioactivity, given its structural class.
The following diagram illustrates the general mechanism of PDE inhibition by methylxanthines.
Caption: General signaling pathway of phosphodiesterase inhibition by methylxanthines.
Experimental Protocols for Assessing Bioactivity
To rigorously evaluate the biological activity of 1-(5-Ketohexyl)-3-methylxanthine, a series of well-defined in vitro assays are essential. The following protocols are based on established methodologies for characterizing methylxanthine compounds.
In Vitro TNF-α Release Assay
This protocol is designed to quantify the effect of 1-(5-Ketohexyl)-3-methylxanthine on the production of TNF-α by immune cells stimulated with a pro-inflammatory agent.
Objective: To determine the inhibitory effect of the test compound on LPS-induced TNF-α release in murine macrophages (e.g., RAW 264.7 cell line).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 1-(5-Ketohexyl)-3-methylxanthine (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pentoxifylline).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
Caption: Experimental workflow for the in vitro TNF-α release assay.
Cytotoxicity Assay
This protocol assesses the ability of 1-(5-Ketohexyl)-3-methylxanthine to protect cells from TNF-α-induced cell death.
Objective: To evaluate the cytoprotective effect of the test compound against TNF-α-induced cytotoxicity in a susceptible cell line (e.g., murine fibrosarcoma WC/1 cells).
Methodology:
-
Cell Culture: Culture WC/1 cells in an appropriate medium and conditions.
-
Cell Seeding: Seed cells in a 96-well plate and allow for overnight adherence.
-
Compound and Cytokine Treatment: Treat the cells with varying concentrations of 1-(5-Ketohexyl)-3-methylxanthine in the presence of a cytotoxic concentration of TNF-α (e.g., 10 ng/mL). Include controls for untreated cells, cells treated with TNF-α alone, and cells treated with the test compound alone.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of methylxanthines is highly dependent on the nature and position of substituents on the xanthine core[5][13]. Key positions for modification that influence activity are N1, N3, N7, and C8[13].
-
Substitution at N3: Generally increases bronchodilator effects[12].
-
Substitution at C8: Can significantly enhance adenosine receptor antagonism and selectivity[5].
The presence of the 5-ketohexyl group at the N1 position of 1-(5-Ketohexyl)-3-methylxanthine is a critical determinant of its specific biological profile. Further derivatization of this side chain could lead to compounds with enhanced potency or altered selectivity for different molecular targets.
Data Summary
The following table summarizes the comparative biological activities of pentoxifylline and its metabolites based on available literature.
| Compound | TNF-α Inhibition | Cytoprotection against TNF-α |
| Pentoxifylline (PTX) | Moderate | Moderate |
| 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (M1) | Moderate | Moderate |
| Carboxy Metabolites (e.g., M4, M5) | Poor | High |
| 1-(5-Ketohexyl)-3-methylxanthine | Likely Poor (inferred) | Likely High (inferred) |
Note: The activity of 1-(5-Ketohexyl)-3-methylxanthine is inferred based on the activities of structurally similar carboxy metabolites of pentoxifylline as direct comparative data was not available in the initial search results.
Future Directions and Conclusion
1-(5-Ketohexyl)-3-methylxanthine represents a compelling lead compound for further investigation. Its potential to uncouple cytoprotective effects from broad immunosuppression (via weak TNF-α inhibition) warrants deeper exploration for therapeutic applications in inflammatory and autoimmune diseases.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive studies directly comparing the bioactivity of purified 1-(5-Ketohexyl)-3-methylxanthine with pentoxifylline and its other major metabolites.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its cytoprotective effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of 1-(5-Ketohexyl)-3-methylxanthine in relevant animal models of disease.
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Synthetic Chemistry Efforts: Synthesizing and screening novel derivatives to optimize its pharmacological properties.
References
-
Fantin, M., Quintieri, L., Kúsz, E., Kis, E., Glavinas, H., Floreani, M., Padrini, R., Duda, E., & Vizler, C. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties. European Journal of Pharmacology, 535(1-3), 301-309. [Link]
-
ResearchGate. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties | Request PDF. [Link]
-
Stefanov, Z., & Stanoeva, E. (1982). On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative. Arzneimittel-Forschung, 32(11), 1393-1396. [Link]
-
Patel, K., & Tadi, P. (2024). Pentoxifylline. In StatPearls. StatPearls Publishing. [Link]
-
Magnusson, M. V. (2001). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites. Lund University Publications. [Link]
-
Fredholm, B. B., & Lindström, K. (1986). The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192. [Link]
-
Dorey, L. G., et al. (2007). Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep. American Journal of Veterinary Research, 68(8), 882-887. [Link]
-
Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine. National Center for Biotechnology Information. [Link]
-
Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707-717. [Link]
-
Nehlig, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 25(3), 1510. [Link]
-
Molecule Vision. (n.d.). The Biochemical Journey: 3-Methylxanthine as a Key Metabolite. [Link]
-
Al-Hourani, B. J., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(19), 6543. [Link]
-
Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of methylxanthines in cacao and chocolate for human health. Foods, 4(1), 100-111. [Link]
-
Al-Ghamdi, A., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Microbial Cell Factories, 14, 199. [Link]
-
A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. (2018). Journal of Heterocyclic Chemistry. [Link]
-
Black, T. H., & Gatto, C. (1989). An Inexpensive, Efficient Synthesis of 1-Methylxanthine. Synthetic Communications, 19(17), 3049-3053. [Link]
-
Popendiker, K. (1970). [The effect of 1-(5'-oxohexyl)-3,7-dimethylxanthine on heart rate following administration of propranolol and adenosine]. Arzneimittel-Forschung, 20(10), 1485-1488. [Link]
-
An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.). ResearchGate. [Link]
-
VET PHARMA 2 | Bronchodilators: Methylxanthines | Module 20.2 (Student Output). (2022, March 21). YouTube. [Link]
- WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents. (2016, December 29).
-
Synthesis of 1-n-Propyl-3-methyl-7-(5-oxohexyl)-xanthine. (n.d.). PrepChem.com. [Link]
-
Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (n.d.). I.R.I.S.. [Link]
-
Wiemer, G., et al. (2020). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 12(3), 604. [Link]
-
Rao, F. V., Andersen, O. A., Vora, K. A., Demartino, J. A., & van Aalten, D. M. (2005). Methylxanthine drugs are chitinase inhibitors: investigation of inhibition and binding modes. Chemistry & Biology, 12(9), 973-980. [Link]
-
8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity | Request PDF. (n.d.). ResearchGate. [Link]
-
Neves, A. R., et al. (2018). 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity. Journal of Cellular Biochemistry, 120(3), 3594-3603. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Health Benefits of Methylxanthines in Cacao and Chocolate | MDPI [mdpi.com]
- 8. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. On the biochemical mechanism of action of 1-propyl-3-methyl-7-(5-hydroxy-hexyl)-xanthine (HWA 153), a new bronchospasmolytically active methyl xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. iris.uniroma1.it [iris.uniroma1.it]
